molecular formula C12H12O4 B12531525 Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate CAS No. 674785-94-5

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate

Cat. No.: B12531525
CAS No.: 674785-94-5
M. Wt: 220.22 g/mol
InChI Key: XHEHRJGOTYDGPW-SNVBAGLBSA-N
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Description

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-2-hydroxybut-3-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient and sustainable synthesis compared to traditional batch processes. The use of microreactors can enhance reaction rates, improve yields, and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active hydroxybutynyl moiety .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the hydroxybutynyl group, making it less versatile in chemical reactions.

    Ethyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.

Uniqueness

Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is unique due to the presence of the hydroxybutynyl group, which provides additional functionalization options and reactivity compared to simpler esters. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

674785-94-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 4-[(2R)-2-hydroxybut-3-ynoxy]benzoate

InChI

InChI=1S/C12H12O4/c1-3-10(13)8-16-11-6-4-9(5-7-11)12(14)15-2/h1,4-7,10,13H,8H2,2H3/t10-/m1/s1

InChI Key

XHEHRJGOTYDGPW-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)OC[C@@H](C#C)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(C#C)O

Origin of Product

United States

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